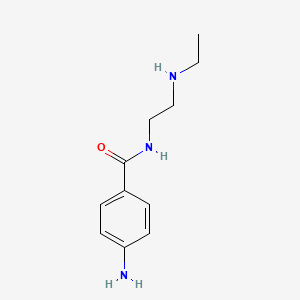
Desethylprocainamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desethylprocainamide, also known as this compound, is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Desethylprocainamide exhibits antiarrhythmic properties similar to its parent compound, procainamide. Research indicates that it can prevent ventricular fibrillation in experimental models, although it is generally less potent than procainamide itself. Specifically, studies have shown that this compound is approximately 1.5 times less potent than procainamide in terms of dose and 1.7 times less potent regarding plasma concentration required for antiarrhythmic effects .
Table 1: Comparison of Potency between Procainamide and Its Metabolites
| Compound | Relative Potency (Dose) | Relative Potency (Plasma Concentration) |
|---|---|---|
| Procainamide | 1.0 | 1.0 |
| This compound | 0.67 | 0.59 |
| N-acetylprocainamide | 1.8 | 2.9 |
Clinical Implications
This compound is primarily studied in the context of procainamide therapy for cardiac arrhythmias. The presence of this metabolite can influence the therapeutic outcomes and side effects associated with procainamide treatment.
Drug-Induced Lupus Erythematosus
One significant clinical concern with procainamide therapy is the development of drug-induced lupus erythematosus, which has been linked to the metabolites generated during metabolism, including this compound. The incidence of lupus is reported to be higher in patients with certain genetic backgrounds affecting drug metabolism . The metabolic pathway involving cytochrome P450 enzymes plays a crucial role in determining the levels of this compound and other metabolites that may contribute to adverse effects.
Metabolic Pathways
The metabolism of procainamide to this compound involves the action of cytochrome P450 enzymes, particularly CYP2D6. Studies have demonstrated that individuals with varying CYP2D6 activity exhibit different metabolic profiles for procainamide and its metabolites, which can affect both efficacy and toxicity .
Research Findings
Recent studies utilizing advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry have elucidated the metabolic pathways of procainamide and its metabolites, including this compound. These findings help clarify how genetic variations among patients can lead to different therapeutic responses and side effects .
Case Study 1: Antiarrhythmic Efficacy
A case study involving a patient treated with procainamide demonstrated that monitoring levels of this compound could provide insights into therapeutic efficacy and safety, suggesting that this metabolite should be considered when evaluating treatment responses .
Case Study 2: Adverse Effects
Another case highlighted a patient who developed symptoms consistent with drug-induced lupus after prolonged procainamide therapy, emphasizing the need for vigilance regarding metabolite levels, including this compound, during treatment .
Eigenschaften
CAS-Nummer |
76806-95-6 |
|---|---|
Molekularformel |
C11H17N3O |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
4-amino-N-[2-(ethylamino)ethyl]benzamide |
InChI |
InChI=1S/C11H17N3O/c1-2-13-7-8-14-11(15)9-3-5-10(12)6-4-9/h3-6,13H,2,7-8,12H2,1H3,(H,14,15) |
InChI-Schlüssel |
WFWKZHZTDPTPOV-UHFFFAOYSA-N |
SMILES |
CCNCCNC(=O)C1=CC=C(C=C1)N |
Kanonische SMILES |
CCNCCNC(=O)C1=CC=C(C=C1)N |
Key on ui other cas no. |
76806-95-6 |
Synonyme |
deethylprocainamide desethylprocainamide PADE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















